molecular formula C5H10O2S2 B13317571 3-Mercapto-2-methyltetrahydrothiophene 1,1-dioxide

3-Mercapto-2-methyltetrahydrothiophene 1,1-dioxide

Cat. No.: B13317571
M. Wt: 166.3 g/mol
InChI Key: VSVKRFRIFUYQLN-UHFFFAOYSA-N
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Description

2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound with the molecular formula C5H10O2S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione typically involves the reaction of 2-methylthiolane with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methylthiolane+Sulfur Dioxide2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione\text{2-Methylthiolane} + \text{Sulfur Dioxide} \rightarrow \text{2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione} 2-Methylthiolane+Sulfur Dioxide→2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products

Scientific Research Applications

2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The sulfone group can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Sulfanyl-1lambda6-thiolane-1,1-dione: Similar structure but lacks the methyl group.

    3-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione: Contains an additional oxadiazole ring.

Uniqueness

2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione is unique due to the presence of both a thiol and a sulfone group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C5H10O2S2

Molecular Weight

166.3 g/mol

IUPAC Name

2-methyl-1,1-dioxothiolane-3-thiol

InChI

InChI=1S/C5H10O2S2/c1-4-5(8)2-3-9(4,6)7/h4-5,8H,2-3H2,1H3

InChI Key

VSVKRFRIFUYQLN-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1(=O)=O)S

Origin of Product

United States

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